

Application Notes and Protocols for Assessing THO Complex Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: THP-2

Cat. No.: B1575679

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The THO complex is a highly conserved eukaryotic protein complex that plays a crucial role in coupling transcription elongation with mRNA processing and export.^{[1][2]} Comprised of core subunits including Tho2, Hpr1, Mft1, and Thp2 in yeast, it forms the backbone of the larger TREX (TRanscription-EXport) complex.^[1] Dysfunctional THO complex activity is associated with transcription impairment, increased genomic instability due to the formation of R-loops, and defects in mRNA export.^{[3][4]} Therefore, robust functional assays are essential for elucidating the precise molecular mechanisms of the THO complex and for the development of potential therapeutic interventions targeting these pathways.

These application notes provide detailed protocols for key functional assays to assess the various activities of the THO complex, including its role in transcription elongation, recruitment to chromatin, prevention of R-loop formation, RNA binding, and interaction with other proteins.

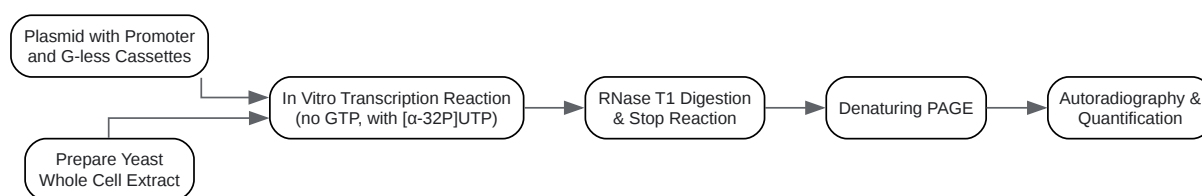
I. Assays for Transcription Elongation

A primary function of the THO complex is to ensure efficient transcription elongation, particularly through long or GC-rich DNA sequences.^[4] Deficiencies in the THO complex lead to reduced transcriptional output. The following assays are designed to quantify this activity.

In Vitro Transcription Elongation Assay using G-less Cassette

This assay measures the efficiency of transcription elongation by RNA polymerase II in vitro using a DNA template containing one or more "G-less cassettes."^[3] These are sequences of DNA that lack guanine on the non-template strand. Transcription reactions are performed in the absence of GTP, causing the polymerase to stall at the end of the cassette. By using radiolabeled UTP, the amount of transcript produced can be quantified. When two cassettes of different lengths are used, the ratio of the longer transcript to the shorter one provides a measure of elongation efficiency.

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro transcription elongation assay.

Protocol:

- Template Preparation:
 - Use a plasmid containing a promoter (e.g., GAL4-CYC1) upstream of two G-less cassettes of different lengths (e.g., 84 nt and 376 nt).^{[3][5]}
- Yeast Whole-Cell Extract (WCE) Preparation:
 - Grow yeast strains (wild-type and THO mutants) to mid-log phase.
 - Harvest cells and wash with sterile water.

- Resuspend the cell pellet in extraction buffer (e.g., 200 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10% glycerol, 1 mM DTT, 0.5 mM PMSF, and protease inhibitors).
- Lyse cells by vortexing with glass beads.
- Clarify the lysate by centrifugation and determine the protein concentration.
- In Vitro Transcription Reaction (25 µL total volume):[\[6\]](#)
 - Combine the following in a microcentrifuge tube:
 - 5 µL 5x Transcription Buffer (e.g., 100 mM HEPES-KOH pH 7.6, 500 mM KOAc, 25 mM Mg(OAc)₂, 5 mM DTT, 25% glycerol).
 - 150 ng plasmid DNA template.
 - Yeast WCE (typically 60-120 µg of protein).
 - 24 ng of a transcriptional activator (e.g., Gal4-VP16) if using a GAL promoter.
 - NTP mix without GTP (10 mM each of ATP, CTP, and UTP).
 - 10 µCi [α -³²P]UTP.
 - RNase inhibitor (10 units).
 - Incubate at room temperature (23°C) for 30-45 minutes.[\[6\]](#)
- Reaction Termination and RNase T1 Digestion:
 - Stop the reaction by adding 180 µL of a stop mix (e.g., 0.5% SDS, 20 mM EDTA, 100 µg/mL tRNA).[\[6\]](#)
 - Perform phenol-chloroform extraction to purify the RNA.
 - Precipitate the RNA with ethanol.
 - Resuspend the RNA pellet and treat with RNase T1, which cleaves after guanine residues, to reduce background.[\[7\]](#)

- Analysis:
 - Separate the radiolabeled transcripts on a 6% denaturing polyacrylamide gel.
 - Visualize the transcripts by autoradiography.
 - Quantify the band intensities using a phosphorimager.
 - Calculate the elongation efficiency as the ratio of the intensity of the band corresponding to the second (longer) cassette to the sum of the intensities of both bands.

Quantitative Data Summary:

Strain	Elongation Efficiency (% of Wild-Type)	Reference
Wild-Type	100	[3]
hpr1Δ	58-71	[3]
tho2Δ	58-71	[3]
mft1Δ	58-71	[3]
sub2Δ	Reduced	[3]

Quantitative RT-PCR (qRT-PCR)

qRT-PCR can be used to measure the steady-state levels of specific mRNAs in wild-type versus THO mutant strains. A significant reduction in the mRNA levels of long or GC-rich genes in mutant strains is indicative of a transcription elongation defect.

Protocol:

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from yeast strains using a standard method (e.g., hot phenol extraction).
 - Treat the RNA with DNase I to remove any contaminating genomic DNA.

- Synthesize cDNA using a reverse transcriptase and either oligo(dT) or random primers.[8]
[9]
- Quantitative PCR:
 - Perform real-time PCR using gene-specific primers for target genes (e.g., long, constitutively expressed genes) and a reference gene (e.g., ACT1).
 - Use a SYBR Green or probe-based detection method.[9][10]
 - The reaction mixture (10 μ L total volume) typically contains: 5 μ L 2x SYBR Green Master Mix, 2 ng cDNA, and 200 nM of each primer.[10]
 - A typical PCR program is: 95°C for 10 min, followed by 40 cycles of 95°C for 30 s, 60°C for 30 s, and 72°C for 30 s.[10]
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each gene.
 - Calculate the relative expression of target genes in mutant strains compared to wild-type using the $\Delta\Delta$ Ct method, normalized to the reference gene.

II. Assays for Chromatin Association

The THO complex is recruited to actively transcribed genes, where it travels with the elongating RNA polymerase II.[2] Chromatin immunoprecipitation (ChIP) is the standard method to assess the localization of THO complex subunits on the chromatin.

Chromatin Immunoprecipitation (ChIP)

ChIP allows for the determination of the *in vivo* association of specific proteins with specific DNA regions. For the THO complex, this assay can reveal its recruitment to and distribution along transcribed genes.

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Protocol:

- Cross-linking:
 - Grow yeast cells (e.g., expressing a TAP-tagged THO subunit like Tho2-TAP) to mid-log phase.
 - Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 20 minutes at room temperature.
 - Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
 - Wash the cells with ice-cold TBS.
- Cell Lysis and Chromatin Fragmentation:
 - Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, and protease inhibitors).
 - Lyse the cells by bead beating.
 - Fragment the chromatin to an average size of 200-500 bp by sonication.
- Immunoprecipitation:
 - Incubate the sheared chromatin with an antibody specific to the THO subunit of interest (e.g., IgG-coupled magnetic beads for TAP-tagged proteins) overnight at 4°C with rotation.
 - Include a "no antibody" or mock IP control.

- Washes and Elution:
 - Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound chromatin.
 - Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).[\[11\]](#)
- Reverse Cross-linking and DNA Purification:
 - Reverse the cross-links by incubating the eluted samples at 65°C for several hours or overnight in the presence of high salt.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
 - Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
- Analysis:
 - Quantify the amount of immunoprecipitated DNA corresponding to specific gene regions (e.g., 5' end, coding region, 3' end of a gene) using qPCR.
 - Calculate the enrichment as a percentage of the input DNA.

Quantitative Data Summary (Hypothetical):

Gene Region	Fold Enrichment (Tho2-TAP vs. Untagged Control)
Promoter	1.5 ± 0.3
5' Coding Region	4.2 ± 0.7
3' Coding Region	8.5 ± 1.2
Intergenic Region	1.1 ± 0.2

III. Assay for R-loop Formation

The THO complex is critical for preventing the formation of R-loops, which are three-stranded nucleic acid structures consisting of a DNA:RNA hybrid and a displaced single-stranded DNA. [2] Accumulation of R-loops can lead to genomic instability. DNA:RNA Immunoprecipitation followed by sequencing (DRIP-seq) is a powerful technique to map R-loops genome-wide.

DNA:RNA Immunoprecipitation (DRIP-seq)

DRIP-seq utilizes the S9.6 antibody, which specifically recognizes DNA:RNA hybrids, to immunoprecipitate R-loop-containing DNA fragments.[5][6][12] These fragments are then sequenced to identify the genomic locations of R-loops.

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for DRIP-seq.

Protocol:

- Genomic DNA Extraction:
 - Gently extract high-molecular-weight genomic DNA from yeast cells to preserve R-loop structures.
- DNA Fragmentation:
 - Fragment the genomic DNA to a desired size range (e.g., 200-500 bp) using either a cocktail of restriction enzymes or sonication.[13]
- DRIP:
 - Incubate the fragmented DNA with the S9.6 antibody overnight at 4°C.
 - Capture the antibody-DNA:RNA hybrid complexes using protein A/G magnetic beads.

- As a negative control, treat a parallel sample with RNase H to degrade the RNA in the DNA:RNA hybrids prior to immunoprecipitation.
- Washes and Elution:
 - Wash the beads extensively to remove non-specifically bound DNA.
 - Elute the DNA:RNA hybrids from the beads.
- DNA Purification:
 - Treat the eluted sample with Proteinase K.
 - Purify the DNA using a standard DNA purification kit.
- Library Preparation and Sequencing:
 - Prepare a sequencing library from the immunoprecipitated DNA.
 - Perform high-throughput sequencing.
- Data Analysis:
 - Align the sequencing reads to the reference genome.
 - Use peak-calling algorithms to identify regions enriched for R-loops.
 - Compare the R-loop profiles of THO mutants to wild-type to identify regions where R-loops accumulate in the absence of a functional THO complex.

IV. Assays for Biochemical Activities

The THO complex and its associated factors possess biochemical activities, such as RNA binding and potentially ATPase activity, that are central to their function.

Electrophoretic Mobility Shift Assay (EMSA) for RNA Binding

EMSA, or gel shift assay, is used to detect the interaction between proteins and nucleic acids in vitro.[\[14\]](#)[\[15\]](#)[\[16\]](#) A radiolabeled RNA probe is incubated with the purified THO complex, and the mixture is resolved on a non-denaturing gel. A shift in the mobility of the RNA probe indicates the formation of an RNA-protein complex.

Protocol:

- Probe Preparation:
 - Synthesize a short RNA probe (e.g., 50-100 nt) by in vitro transcription in the presence of [α -³²P]UTP.
 - Purify the labeled probe.
- Binding Reaction:
 - Incubate the radiolabeled RNA probe (e.g., 10,000 cpm) with increasing concentrations of purified THO complex in a binding buffer (e.g., 40 mM Tris-Cl, pH 8.0; 30 mM KCl; 1 mM MgCl₂; 0.01% NP-40; 1 mM DTT; 5% glycerol) for 30 minutes at room temperature.[\[17\]](#)
- Electrophoresis:
 - Resolve the binding reactions on a native polyacrylamide gel (e.g., 6%).[\[18\]](#)
- Detection:
 - Dry the gel and visualize the bands by autoradiography. A band with slower mobility compared to the free probe indicates an RNA-protein complex.

ATPase Activity Assay

Some components of the larger TREX complex, such as Sub2/UAP56, are ATPases. Assaying the ATPase activity of the purified THO complex, or the TREX complex, can provide insights into the energy-dependent steps of mRNP biogenesis. A common method is a colorimetric assay that measures the release of inorganic phosphate (Pi) from ATP hydrolysis.[\[19\]](#)

Protocol:

- ATPase Reaction:
 - Prepare a reaction mixture containing purified THO/TREX complex, reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 2 mM MgCl₂, 2 mM DTT), and ATP.
 - Incubate at 30°C for a set time course (e.g., 0, 15, 30, 60 minutes).[\[15\]](#)
- Phosphate Detection:
 - Stop the reaction and add a malachite green-molybdate reagent.[\[19\]](#) This reagent forms a colored complex with the free phosphate released during ATP hydrolysis.
- Quantification:
 - Measure the absorbance at 620-650 nm using a spectrophotometer.[\[19\]](#)[\[20\]](#)
 - Determine the amount of Pi released by comparing the absorbance to a standard curve generated with known concentrations of phosphate.

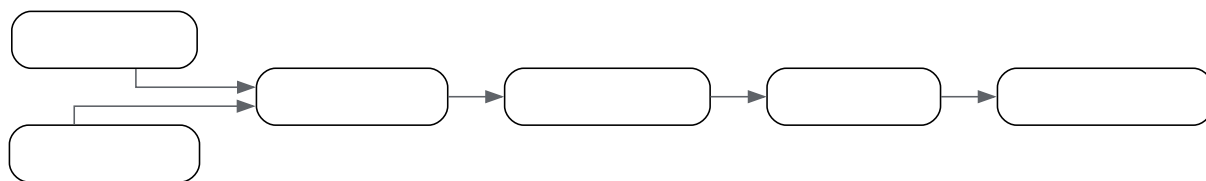
V. Assay for Protein-Protein Interactions

The THO complex functions as part of the larger TREX complex and interacts with various other proteins involved in transcription, splicing, and mRNA export. The yeast two-hybrid (Y2H) system is a powerful genetic method to identify and confirm protein-protein interactions in vivo.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is based on the reconstitution of a functional transcription factor. A "bait" protein (e.g., a THO subunit) is fused to the DNA-binding domain (DBD) of a transcription factor, and a "prey" protein (from a library or a specific candidate) is fused to the activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene.[\[21\]](#)[\[22\]](#)

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the Yeast Two-Hybrid (Y2H) assay.

Protocol:

- Plasmid Construction:
 - Clone the coding sequence of a THO subunit into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain.
 - Clone the coding sequence of a potential interacting partner or a cDNA library into a "prey" vector (e.g., pGADT7) to create fusions with the GAL4 activation domain.
- Yeast Transformation:
 - Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
- Selection and Reporter Assays:
 - Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for cells where an interaction is occurring and activating a nutritional reporter gene.
 - Perform a secondary reporter assay, such as a β -galactosidase (LacZ) filter lift assay, to confirm the interaction. A blue color indicates a positive interaction.

VI. Assay for mRNA Export

Defects in the THO complex can lead to the nuclear retention of poly(A)⁺ RNA. In situ hybridization can be used to visualize the localization of mRNA within the cell and assess export defects.

In Situ Hybridization for Poly(A)⁺ RNA

This technique uses a fluorescently labeled oligo(dT) probe to detect the location of poly(A)⁺ RNA in fixed and permeabilized yeast cells. In wild-type cells, the signal is distributed throughout the cytoplasm, whereas in mRNA export mutants, the signal accumulates in the nucleus.

Protocol:

- Cell Preparation:
 - Grow yeast cells to early log phase.
 - Fix the cells with formaldehyde.[\[23\]](#)
 - Spheroplast the cells to remove the cell wall by treating with zymolyase.
 - Adhere the spheroplasts to poly-L-lysine coated slides.
 - Permeabilize the cells with ethanol.[\[23\]](#)
- Hybridization:
 - Rehydrate the cells and hybridize with a fluorescently labeled oligo(dT) probe overnight in a humid chamber.
- Washes and Mounting:
 - Wash the slides to remove the unbound probe.
 - Mount the slides with a mounting medium containing DAPI to stain the nucleus.
- Microscopy and Analysis:
 - Visualize the cells using a fluorescence microscope.

- In cells with an mRNA export defect, the oligo(dT) signal will be concentrated in the DAPI-stained nucleus.

Conclusion

The assays described in these application notes provide a comprehensive toolkit for researchers to investigate the multifaceted functions of the THO complex. By employing these protocols, scientists can quantitatively assess the impact of mutations, chemical inhibitors, or other perturbations on THO complex activity, thereby advancing our understanding of its role in gene expression and genome stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro analysis of RNA polymerase II elongation complex dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. botsteinlab.scholar.princeton.edu [botsteinlab.scholar.princeton.edu]
- 3. G-less cassette - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.emory.edu [med.emory.edu]
- 6. research.fredhutch.org [research.fredhutch.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of RNA-protein Interactions Using Electrophoretic Mobility Shift Assay (Gel Shift Assay) [bio-protocol.org]
- 12. How Does the Nuclear Run on Assay Work? [geneticistusa.com]

- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP [bio-protocol.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. In situ hybridization of yeast cells (RNA and Oligonucleotide probes)-丁香实验 [biomart.cn]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing THO Complex Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575679#functional-assays-for-assessing-tho-complex-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com